PKCα/δ Activation: SAG vs. SEG, SDG
In a direct head-to-head comparison of synthetic DAG species, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) exhibited significantly higher stimulatory effects on the activation of both PKCα (a conventional isoform) and PKCδ (a novel isoform) compared to its structural analogs 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) [1]. This demonstrates that SAG is a more potent and, crucially, an isoform-selective activator among these closely related DAG species.
| Evidence Dimension | Potency of PKC isoform activation (qualitative comparison) |
|---|---|
| Target Compound Data | Significantly higher stimulatory effect on PKCα and PKCδ activation |
| Comparator Or Baseline | SEG (1-stearoyl-2-eicosapentaenoyl-sn-glycerol) and SDG (1-stearoyl-2-docosahexaenoyl-sn-glycerol) |
| Quantified Difference | Not explicitly quantified in the available abstract; reported as 'significantly higher' |
| Conditions | In vitro PKC activation assay using purified PKC isoforms α, βI, γ, δ, and ε [1] |
Why This Matters
This evidence is crucial for researchers studying PKCα or PKCδ-dependent pathways, as it confirms SAG as the superior DAG molecular species among these analogs for achieving maximal and specific activation in vitro.
- [1] Madani, S., Hichami, A., Legrand, A., Belleville, J., & Khan, N. A. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB Journal, 15(14), 2595–2601. View Source
